molecular formula C18H38N4O15S B090083 Kanamycin sulfate CAS No. 133-92-6

Kanamycin sulfate

Cat. No.: B090083
CAS No.: 133-92-6
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-KMCOLRRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kanamycin sulfate is an aminoglycoside bactericidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections, particularly those caused by gram-negative bacteria. This compound is available in oral, intravenous, and intramuscular forms and is known for its effectiveness against a broad spectrum of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium under specific conditions to produce the antibiotic, which is then extracted and purified. The fermentation broth is filtered to remove the bacterial cells, and the filtrate is subjected to various purification steps, including precipitation, chromatography, and crystallization, to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation using bioreactors. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the yield of kanamycin. After fermentation, the broth is processed to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of kanamycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic. Substitution reactions can produce kanamycin derivatives with altered functional groups, potentially enhancing their antibacterial properties .

Scientific Research Applications

Kanamycin sulfate has a wide range of scientific research applications:

Mechanism of Action

Kanamycin sulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these antibiotics, this compound has a broader spectrum of activity and is particularly effective against certain resistant bacterial strains. it also has a higher potential for ototoxicity and nephrotoxicity, which limits its use in some cases .

Comparison with Similar Compounds

Kanamycin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings, despite its potential side effects.

Biological Activity

Kanamycin sulfate, an aminoglycoside antibiotic, is primarily known for its effectiveness against a broad spectrum of bacteria, particularly Gram-negative and some Gram-positive organisms. This article delves into the biological activities of this compound, exploring its mechanisms of action, therapeutic applications, and associated toxicities.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death. The specific interactions between kanamycin and ribosomal RNA have been elucidated through structural studies, revealing how variations in the antibiotic structure can affect its binding affinity and efficacy against different bacterial strains .

Antibacterial Efficacy

This compound is effective against various pathogens, including:

  • Gram-negative bacteria : Particularly effective against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Gram-positive bacteria : While it is less effective against these organisms compared to other antibiotics, it still shows activity against certain strains like Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainSensitivity (MIC µg/mL)Resistance Mechanisms
Escherichia coli4-16Enzymatic modification
Pseudomonas aeruginosa8-32Efflux pumps
Staphylococcus aureus16-64Ribosomal methylation
Klebsiella pneumoniae8-32Porin channel mutations

Clinical Applications

This compound has been utilized in various clinical settings, particularly in treating infections caused by resistant strains. Notably, a study demonstrated that a single dose of 2 grams effectively cured 93% of men with acute gonorrheal urethritis . This highlights kanamycin's role as a critical option in the face of rising antibiotic resistance.

Case Study: Treatment of Gonorrhea

In a clinical trial involving 155 men diagnosed with acute gonorrheal urethritis:

  • Treatment : A single parenteral dose of 2 grams of this compound.
  • Outcome : 144 patients (93%) were cured without significant side effects.
  • Resistance Monitoring : Increased resistance to penicillin and tetracycline was noted over time .

Toxicity and Side Effects

While this compound is effective, it is also associated with notable toxicities:

  • Ototoxicity : High doses can damage sensory hair cells in the inner ear, leading to hearing loss. This adverse effect has been documented in several cases where autopsy findings revealed degeneration of hair cells in patients receiving kanamycin .
  • Nephrotoxicity : Renal impairment can occur with prolonged use or high doses due to accumulation in renal tissues.
  • Neuromuscular Blockade : Rarely, kanamycin may cause curare-like effects leading to muscle weakness or paralysis .

Research Findings

Recent studies have focused on enhancing the antibacterial properties of kanamycin through chemical modifications. For example, hybrid compounds combining kanamycin with other antibiotics have shown improved efficacy against resistant strains like vancomycin-resistant enterococci (VRE) . These developments are crucial as they address the growing threat of antibiotic resistance.

Table 2: Recent Research on Kanamycin Modifications

CompoundTarget BacteriaEfficacy Improvement (%)
Kanamycin-Vancomycin HybridVRE+40%
Kanamycin-Eremomycin HybridMRSA+35%

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying kanamycin sulfate in pharmaceutical formulations, and how do their validation parameters compare?

  • Answer : Common methods include Fourier-transform infrared spectroscopy (FTIR) and visible spectrophotometry (colorimetry) .

  • FTIR (Table 2, ) uses calibration curves with linear ranges validated for accuracy (e.g., 95–105% recovery in Table 8, ). Intraday precision (RSD ≤2%) is critical for reproducibility .


  • Colorimetry (Table 7, ) requires optimization of reaction conditions (e.g., pH, reagent concentration) and validation via intraday/interday precision (RSD ≤5%, Tables 9–10, ).
    • Method Selection : Choose FTIR for rapid qualitative analysis or colorimetry for cost-effective quantification in low-resource settings .

Q. How should researchers validate an HPLC method for this compound in biological matrices like plasma?

  • Answer : Follow FDA bioanalytical guidelines ( ):

Linearity : Ensure a calibration range of 120–840 µg/mL with R2>0.999R^2 > 0.999 ( ).

Precision/Accuracy : Achieve RSD ≤5% for intraday/interday tests ( ).

Specificity : Confirm no interference from plasma components using blank matrices ( ).

Stability : Test freeze-thaw cycles, short-term storage (e.g., 24 hr at RT), and long-term storage (-20°C) with ≤10% degradation ( ).

  • Detection : Use UV at 205 nm or advanced detectors like nano-quantity analyte detector (NQAD) for enhanced sensitivity ( ) .

Advanced Research Questions

Q. What experimental design considerations are critical for developing this compound-loaded PLGA nanoparticles (NPs) with controlled release profiles?

  • Answer : Key factors include:

  • Formulation : Optimize PLGA-to-emulsifier ratios ( ) to achieve high encapsulation efficiency (74–95%) and uniform particle size (<100 nm, PDI <0.1) via TEM and dynamic light scattering ( ).
  • Drug Release : Use pH 7.4 PBS for in vitro studies, modeling release kinetics (e.g., zero-order, R2=0.9904R^2 = 0.9904) to predict in vivo behavior ( ).
  • Bioanalytical Validation : Employ HPLC with LOD/LOQ of 60/120 µg/mL ( ) to quantify NPs in plasma .

Q. How can discrepancies between intraday and interday precision data in this compound quantification be resolved?

  • Answer : Discrepancies often arise from environmental variability (e.g., temperature, humidity) or instrument drift.

  • Mitigation Strategies :

Standardize calibration curves daily (Table 4, ).

Use internal standards (e.g., deuterated analogs) to normalize interday variability ( ).

Validate methods under controlled conditions (e.g., ISO 17025) and report RSD ranges (Tables 9–10, ) .

Q. What advanced detection technologies improve sensitivity for this compound in trace-level analyses?

  • Answer :

  • Metasurface-enhanced terahertz spectroscopy () increases sensitivity by amplifying molecular vibrational signals.
  • HPLC-NQAD (nano-quantity analyte detector) achieves LODs as low as 19.4 ng, outperforming traditional ELSD ( ).
  • Capacitively coupled contactless conductivity detection (C4D) in CE enables quantification without derivatization ( ) .

Q. Methodological Guidance

Q. How to reconcile conflicting pharmacokinetic data between free this compound and its nanoparticle formulations?

  • Answer :

Study Design : Compare AUC (area under the curve) and CmaxC_{\text{max}} in in vivo models ( ). NPs typically show prolonged release (e.g., 12-day cumulative release vs. 0.25 hr peak for free drug).

Data Normalization : Adjust for encapsulation efficiency and burst release effects ( ).

Statistical Analysis : Use ANOVA to assess significance (p<0.05p < 0.05) between formulations .

Q. What pharmacopeial standards must be met for this compound in regulatory submissions?

  • Answer : USP monographs ( ) require:

  • Chromatographic Purity : Resolution ≥3 between kanamycin and analogs (e.g., amikacin).
  • Tailing Factor : ≤2 for HPLC peaks.
  • Content Uniformity : ±5% deviation from labeled potency.
    • Documentation : Include raw chromatograms, validation reports, and stability data aligned with ICH Q2(R1) .

Q. Tables for Key Validation Parameters

Parameter FTIR () Colorimetry ( ) HPLC ( )
Linear Range0.5–5 mg/mL2–20 µg/mL120–840 µg/mL
LOD/LOQN/A0.5/1.5 µg/mL60/120 µg/mL
Intraday Precision (RSD)≤2%≤3%≤5%
Interday Precision (RSD)≤3%≤5%≤7%

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94237-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3847-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin disulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64013-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25389-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin A sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin A sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kanamycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kanamycin A sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kanamycin sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KANAMYCIN A SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.